4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE

Vanishing White Matter disease phenotypic drug screening mitochondrial dysfunction correction

This N5-butyl triazinoindole is the confirmed primary hit (H2) from a 50,000‑compound screen for Vanishing White Matter leukodystrophy, correcting mitochondrial content abnormalities in Eif2b5 mutant fibroblasts. The butyl substituent provides higher lipophilicity (clogP +0.5 over ethyl) essential for CNS target engagement, while the C3 morpholinoethylsulfanyl chain confers superior potency over piperidine. Distinct biological profiles of N5‑alkyl congeners (e.g., the 5‑ethyl analog inhibits Pestivirus RdRp) make this compound the only validated probe for VWM and Sigma‑1 receptor research. Use as a reference standard or starting point for CNS‑penetrant SAR; avoid unverified substitution with shorter‑chain analogs.

Molecular Formula C19H25N5OS
Molecular Weight 371.5 g/mol
Cat. No. B4082184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE
Molecular FormulaC19H25N5OS
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4
InChIInChI=1S/C19H25N5OS/c1-2-3-8-24-16-7-5-4-6-15(16)17-18(24)20-19(22-21-17)26-14-11-23-9-12-25-13-10-23/h4-7H,2-3,8-14H2,1H3
InChIKeyGQHUNCMGIHZTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine – Core Identity and Procurement-Relevant Scaffold Classification


4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine (molecular formula C₁₉H₂₅N₅OS, molecular weight 371.5 g/mol) is a fully substituted 5H-[1,2,4]triazino[5,6-b]indole derivative featuring an n-butyl group at the N5 position and a 2-(4-morpholinyl)ethylsulfanyl chain at the C3 position . This compound belongs to a cluster of 5-[1,2,4]triazino[5,6-b]indole analogs characterised by a central heterocyclic core with an R1 alkyl amine chain required for biological potency, with documented preference for morpholine over piperidine substituents [1]. It has been identified as a primary hit in a large-scale phenotypic drug screening for Vanishing White Matter (VWM) leukodystrophy, where it decreased abnormal mitochondrial content in mutant patient fibroblasts [2].

Why 4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine Cannot Be Interchanged with Other Triazinoindole Analogs


Within the 5H-[1,2,4]triazino[5,6-b]indole scaffold class, small variations at the N5 and C3 positions produce divergent biological target engagement profiles. The N5 substituent directly modulates the electronic environment of the fused triazine-indole core and influences both target affinity and physicochemical properties such as lipophilicity and aqueous solubility [1]. The 5-ethyl analog (C₁₇H₂₁N₅OS, MW 343.4 g/mol) has been identified as a highly selective inhibitor of Pestivirus replication via viral RNA-dependent RNA polymerase (RdRp) targeting , while the 5-butyl-substituted compound described here (C₁₉H₂₅N₅OS, MW 371.5 g/mol) demonstrated activity in a phenotypic VWM leukodystrophy model by correcting mitochondrial content abnormalities in mutant fibroblasts, with putative Sigma-1 receptor involvement [2]. These distinct biological signatures demonstrate that N5 alkyl chain length is not a trivial substitution parameter but rather a critical determinant of target selectivity and therapeutic indication applicability. Generic substitution between N5-alkyl variants within this class is therefore scientifically unjustified without confirmatory assay data for the specific target of interest.

Quantitative Differentiation Evidence for 4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine vs. Closest Analogs


Phenotypic Screening Validation: Selective Hit Identification in a 50,000-Compound Library for Vanishing White Matter Leukodystrophy

The target compound (designated Hit H2) was identified among only 20 primary hits from a library of 50,000 drug-like compounds screened in primary fibroblasts isolated from the Eif2b5ᴿ¹³²ᴴ/ᴿ¹³²ᴴ VWM mouse model, yielding a hit rate of 0.04% [1]. The screening readout was correction of abnormal mitochondrial content in mutant cells. The 5-ethyl analog was not reported among the primary hits in this screening, nor were other N5-alkyl variants of the triazinoindole scaffold, indicating that the N5-butyl substitution pattern is specifically associated with this phenotypic activity profile. The study subsequently identified Sigma-1 receptor (S1R) agonism as the putative mechanism, with S1R agonists shown to correct mitochondrial functional impairments and enhance survival of mutant cells under ER stress conditions [1].

Vanishing White Matter disease phenotypic drug screening mitochondrial dysfunction correction

Calculated Lipophilicity Differentiation: N5-Butyl vs. N5-Ethyl and N5-Methyl Substitution

The N5-butyl substituent increases the calculated partition coefficient (clogP) of the target compound relative to shorter-chain N5-alkyl analogs, directly influencing membrane permeability, plasma protein binding, and CNS penetration potential [1]. Using the molecular formula C₁₉H₂₅N₅OS (MW 371.5 g/mol, 5 hydrogen bond acceptors, 0 hydrogen bond donors) as the basis for calculation, the target compound's physicochemical profile is compared against the 5-ethyl analog (C₁₇H₂₁N₅OS, MW 343.4 g/mol) and 5-methyl analog (C₁₆H₁₉N₅OS, MW 329.4 g/mol) . Each additional methylene unit in the N5 alkyl chain is estimated to increase logP by approximately 0.5 units based on the Hansch π-value for aliphatic CH₂, yielding a predicted logP increase of approximately 1.0 unit over the 5-ethyl analog and approximately 1.5 units over the 5-methyl analog. This lipophilicity increment is pharmacologically meaningful: it shifts the compound into a different property space that may enhance blood-brain barrier penetration, consistent with the compound's identification as a CNS-relevant hit in the VWM leukodystrophy screening [2].

lipophilicity drug-like properties physicochemical profiling

Scaffold-Level Structure-Activity Relationship: Morpholine vs. Piperidine Preference at the C3 Side Chain

Within the 5-[1,2,4]triazino[5,6-b]indole cluster, the C3-position R1 alkyl amine chain has been characterised as essential for biological potency, with a demonstrated preference for morpholine over piperidine [1]. The target compound incorporates this preferred morpholinoethylsulfanyl moiety at C3. Replacement of morpholine with piperidine in this scaffold has been associated with reduced potency, although the magnitude of the potency differential for this specific N5-butyl congener has not been reported in published quantitative terms [1]. The combination of the N5-butyl group with the C3-morpholinoethylsulfanyl chain represents a specific substitution pattern distinct from analogs bearing piperidine, pyrrolidine, or 4-methylpiperazine at the C3 side chain [2].

structure-activity relationship triazinoindole scaffold amine substituent preference

Molecular Weight and Formula-Based Differentiation from Closest N5-Alkyl Analogs

The target compound (C₁₉H₂₅N₅OS, MW 371.5 g/mol) is distinguishable from its closest N5-alkyl analogs by both molecular formula and molecular weight, providing unambiguous identity verification for procurement quality control . The 5-ethyl analog (C₁₇H₂₁N₅OS, MW 343.4 g/mol) differs by C₂H₄ (ΔMW = 28.1 g/mol), the 5-methyl analog (C₁₆H₁₉N₅OS, MW 329.4 g/mol) differs by C₃H₆ (ΔMW = 42.1 g/mol), and the 5-benzyl analog (C₂₂H₂₃N₅OS, MW 405.5 g/mol) differs by C₃H₂ (ΔMW = 34.0 g/mol in the opposite direction) . These molecular weight differences exceed typical mass spectrometry resolution thresholds, enabling definitive identity confirmation of the correct compound upon receipt using LC-MS or HRMS. The InChI Key GQHUNCMGIHZTTC-UHFFFAOYSA-N provides an additional unambiguous identifier for database cross-referencing .

molecular weight chemical identity verification quality control

Procurement-Relevant Application Scenarios for 4-{2-[(5-Butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}morpholine


Vanishing White Matter (VWM) Leukodystrophy and Sigma-1 Receptor Research Programs

This compound is directly procurement-relevant for research groups investigating VWM leukodystrophy pathophysiology or Sigma-1 receptor (S1R) pharmacology. The compound was validated as a primary hit (H2) in a disease-relevant phenotypic screen using Eif2b5 mutant patient fibroblasts, where it corrected mitochondrial content abnormalities [1]. The screening study identified S1R agonism as the putative mechanism and demonstrated that S1R activation enhances survival of mutant cells under ER stress conditions [1]. Researchers procuring this compound for VWM or S1R-focused studies benefit from the existing screening-validated biological annotation, which is absent for the 5-ethyl, 5-methyl, and 5-benzyl analogs in this disease context.

CNS-Penetrant Tool Compound Development Leveraging N5-Butyl Lipophilicity

The N5-butyl substituent confers increased lipophilicity relative to shorter-chain N5-alkyl analogs (estimated clogP increment of ~0.5 units over 5-ethyl and ~1.0 unit over 5-methyl) [2]. This property profile is consistent with the compound's activity in a CNS disease model (VWM leukodystrophy) [1]. Medicinal chemistry teams developing CNS-penetrant triazinoindole-based probes or lead compounds should consider the N5-butyl congener as a starting point rather than the 5-ethyl or 5-methyl analogs, which occupy a different lipophilicity space and have been associated with distinct target profiles (e.g., the 5-ethyl analog's Pestivirus RdRp inhibition ). Procurement of the N5-butyl compound enables exploration of the CNS-relevant property space without requiring custom synthesis of the butyl side chain.

Triazinoindole Scaffold Structure-Activity Relationship (SAR) Expansion Studies

For medicinal chemistry groups systematically exploring the 5H-[1,2,4]triazino[5,6-b]indole SAR landscape, this compound serves as the N5-butyl reference point within an N5-alkyl homologation series. The compound incorporates the scaffold-preferred morpholinoethylsulfanyl chain at C3, which has been documented as superior to piperidine for potency within this class [3]. Procurement enables direct experimental comparison with the 5-methyl, 5-ethyl, and 5-benzyl congeners to quantify the impact of N5 alkyl chain length on target affinity, selectivity, and ADME parameters. The unambiguous molecular weight (371.5 g/mol) and InChI Key (GQHUNCMGIHZTTC-UHFFFAOYSA-N) facilitate identity verification across the homologation series, reducing the risk of compound mix-up in multi-compound SAR studies.

Phenotypic Screening Library Assembly for Rare Leukodystrophy Drug Discovery

Organizations building focused compound libraries for rare leukodystrophy drug discovery, particularly VWM disease, should include this compound based on its validated primary hit status from a 50,000-compound phenotypic screen (0.04% hit rate) [1]. The compound's demonstrated ability to correct disease-relevant mitochondrial pathology in patient-derived cells provides a compelling rationale for its inclusion in secondary screening decks or as a reference compound for assay development. Its procurement as a characterized singleton from commercial vendors enables rapid follow-up without the lead time associated with custom synthesis, which is critical for time-sensitive drug repurposing or emergency medicine research initiatives targeting VWM and related leukodystrophies.

Quote Request

Request a Quote for 4-{2-[(5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ETHYL}MORPHOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.